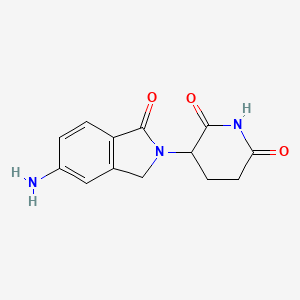

3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C5 レナリドミドは、強力な免疫調節、抗血管新生、および抗炎症特性で知られる化合物であるレナリドミドの誘導体です。レナリドミドは、主に多発性骨髄腫、骨髄異形成症候群、および特定のリンパ腫の治療に使用されます。 C5 レナリドミドは、特にプロテオリシス標的キメラ(PROTAC)の合成において、標的タンパク質分解研究で使用するために特別に設計されています .

作用機序

C5 レナリドミドは、セレビロン(CRBN)E3ユビキチンリガーゼ複合体に結合することによってその効果を発揮します。この結合はリガーゼの基質特異性を変化させ、特定の標的タンパク質のユビキチン化とそれに続くプロテアソーム分解につながります。たとえば、多発性骨髄腫では、C5 レナリドミドは、骨髄腫細胞の生存に不可欠な転写因子IKZF1とIKZF3の分解を誘導します。 この作用機序により、C5 レナリドミドは、標的タンパク質分解研究における貴重なツールとなっています .

類似の化合物との比較

C5 レナリドミドは、タリドミド、ポマリドミド、およびその他の類似体を含む、免疫調節性イミド薬(IMiD)として知られる化合物のクラスの一部です。これらの化合物と比較して、C5 レナリドミドは、C5位での特異的な修飾により、CRBN E3リガーゼに対する結合親和性と特異性を高め、独自の利点を提供します。 これは、PROTACやその他の標的療法の開発に特に役立ちます .

類似の化合物のリスト

- タリドミド

- ポマリドミド

- メジグドミド

- イベルドミド

準備方法

合成経路と反応条件

C5 レナリドミドは、レナリドミドの構造を修飾することによって合成されます。合成には、レナリドミド分子のC5位にアミン基を導入することが含まれます。この修飾は、通常、ニトロ化、還元、アミノ化を含む一連の化学反応によって達成されます。

工業生産方法

C5 レナリドミドの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。プロセスには、通常、精製と品質管理のために高性能液体クロマトグラフィー(HPLC)の使用が含まれます。 生産は、最終製品の安全性と有効性を確保するために、厳しい規制ガイドラインの下で行われます .

化学反応の分析

反応の種類

C5 レナリドミドは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、分子に存在する官能基を修飾することができます。

置換: C5位のアミン基は、置換反応に参加して、さまざまな誘導体を形成することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応は通常、目的の結果を確保するために、制御された温度とpH条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性がありますが、置換反応はさまざまな官能基を持つ置換化合物の範囲を生み出す可能性があります .

科学研究への応用

C5 レナリドミドは、次を含む幅広い科学研究への応用を持っています。

化学: 標的タンパク質分解のためのPROTACの合成に使用されます。

生物学: タンパク質間相互作用と細胞経路を理解するための研究に使用されます。

医学: さまざまな癌および免疫関連疾患の治療における潜在的な治療的用途について調査されています。

産業: 新規薬剤や治療薬の開発に使用されています .

科学的研究の応用

C5 Lenalidomide has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

Medicine: Investigated for its potential therapeutic applications in treating various cancers and immune-related disorders.

Industry: Utilized in the development of new drugs and therapeutic agents .

類似化合物との比較

C5 Lenalidomide is part of a class of compounds known as immunomodulatory imide drugs (IMiDs), which also includes thalidomide, pomalidomide, and other analogs. Compared to these compounds, C5 Lenalidomide offers unique advantages due to its specific modification at the C5 position, which enhances its binding affinity and specificity for the CRBN E3 ligase. This makes it particularly useful in the development of PROTACs and other targeted therapies .

List of Similar Compounds

- Thalidomide

- Pomalidomide

- Mezigdomide

- Iberdomide

These compounds share similar core structures but differ in their specific modifications, leading to variations in their biological activities and therapeutic applications .

特性

IUPAC Name |

3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUIQUZGNPAKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-70-4 |

Source

|

| Record name | 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)

![3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2825649.png)

![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2825658.png)

![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)

![4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2825663.png)